Cis-Zeatin

Description

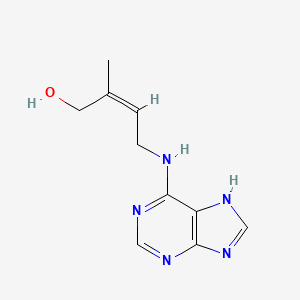

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKQTCBAMSWPJD-UQCOIBPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CNC1=NC=NC2=C1NC=N2)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318462 | |

| Record name | cis-Zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32771-64-5 | |

| Record name | cis-Zeatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32771-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32771-64-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Function of cis-Zeatin in Plants: A Technical Guide

Abstract

For many years, cis-zeatin (cZ), a naturally occurring cytokinin, was considered an inactive or significantly less active isomer of trans-zeatin (tZ)[1][2]. However, accumulating evidence suggests that cZ possesses distinct biological activities and plays specific physiological roles in plant growth, development, and stress responses[2][3]. This technical guide provides an in-depth analysis of the biological function of cZ in plants, summarizing its biosynthesis, metabolism, signaling pathways, and physiological effects. Quantitative data from various bioassays are presented, alongside detailed experimental protocols and visual representations of key pathways to facilitate a comprehensive understanding for researchers and professionals in plant science and drug development.

Introduction to this compound

Cytokinins are a class of phytohormones that regulate a wide array of processes in plants, including cell division, shoot formation, and the delay of senescence[2]. Zeatin, a prominent cytokinin, exists as two geometric isomers: trans-zeatin and this compound. While tZ has been extensively studied and is recognized as a highly active cytokinin, the biological significance of cZ has been a subject of ongoing research and debate. Despite its ubiquitous presence in the plant kingdom, cZ was often overlooked due to its lower activity in classical cytokinin bioassays. Recent studies, however, are challenging this long-held view, suggesting that cZ may have unique regulatory functions, particularly under specific environmental conditions or in certain plant species.

Biosynthesis and Metabolism of this compound

The biosynthesis of cZ is distinct from that of tZ. A primary pathway for cZ formation involves the degradation of tRNA. tRNA-isopentenyltransferases (tRNA-IPTs) catalyze the prenylation of adenine at position 37 of specific tRNAs, leading to the formation of isopentenyladenine (iP)-containing tRNA. Subsequent hydroxylation of the prenyl side chain on the iP-containing tRNA results in the formation of cZ-containing tRNA, which upon degradation, releases cZ precursors. In Arabidopsis thaliana, the isopentenyl group for this process is derived from the mevalonate (MVA) pathway in the cytosol.

Once formed, cZ can be metabolized through several pathways, including oxidation by cytokinin oxidase/dehydrogenase (CKX) enzymes. Notably, some CKX isoforms in Arabidopsis, such as AtCKX1 and AtCKX7, exhibit a higher affinity for cZ compared to tZ, suggesting a specific regulatory mechanism for cZ levels. O-glucosylation is another key metabolic route, and specific O-glucosyltransferases that preferentially act on cZ have been identified in maize, indicating a dedicated pathway for its conjugation. While the conversion of cZ to tZ via a cis-trans isomerase has been proposed, evidence for this being a major metabolic pathway in most plants remains limited.

Visualizing this compound Metabolism

Caption: A simplified overview of the biosynthesis and metabolism of this compound in plants.

Signaling Pathway of this compound

Cytokinin signaling in plants is mediated by a two-component signaling system. This pathway involves membrane-localized histidine kinase (HK) receptors, histidine phosphotransfer proteins (HPs), and response regulators (RRs). While cZ can bind to cytokinin receptors, its affinity is generally lower than that of tZ. For instance, in Arabidopsis, all three cytokinin receptors (AHK2, AHK3, and CRE1/AHK4) can bind cZ, but with a lower affinity compared to tZ and iP. However, the maize cytokinin receptor ZmHK1 has been shown to be responsive to cZ, suggesting species-specific differences in receptor affinity and signaling activity.

Upon binding to the receptor, a phosphorelay cascade is initiated, leading to the phosphorylation and activation of Type-B response regulators, which are transcription factors that regulate the expression of cytokinin-responsive genes. The lower binding affinity of cZ to the receptors generally results in a weaker downstream signaling response compared to tZ.

Visualizing the Cytokinin Signaling Pathway

Caption: The cytokinin signaling pathway, highlighting the differential affinity of receptors for cis- and trans-zeatin.

Biological Activity and Physiological Roles

While generally less potent than tZ, cZ exhibits biological activity in various assays and is implicated in several physiological processes.

Quantitative Comparison of Biological Activity

The biological potency of cZ has been compared to tZ in several classic cytokinin bioassays. The following table summarizes quantitative data from these comparative studies.

| Bioassay | Organism/System | Parameter Measured | trans-Zeatin Activity (EC₅₀ or equivalent) | This compound Activity (EC₅₀ or equivalent) | trans/cis Activity Ratio | Reference(s) |

| Tobacco Callus Growth | Nicotiana tabacum W-38 callus | Fresh Weight Increase | ~0.001 µM | ~0.1 µM | ~100 | |

| Oat Leaf Senescence | Avena sativa leaf segments | Chlorophyll Retention | ~0.01 µM | ~1 µM | ~100 | |

| Amaranthus Betacyanin Synthesis | Amaranthus cotyledons | Betacyanin Production | 1.8 µM | >100 µM | >55 | |

| Arabidopsis ARR5::GUS Reporter | Arabidopsis thaliana seedlings | GUS Activity | ~0.01 µM | ~1 µM | ~100 |

Physiological Functions

-

Growth Regulation under Limiting Conditions: The prevalence of cZ-type cytokinins in developmental stages associated with limited growth suggests a role as delicate regulators of cytokinin responses under such conditions. For example, under phosphate starvation, the concentration of cZ increases while tZ decreases, and a higher cZ:tZ ratio appears to favor root growth.

-

Stress Responses: Levels of cZ and its riboside have been reported to accumulate in response to various abiotic and biotic stresses. This suggests a potential role for cZ as a marker for stress conditions and a mediator of plant stress responses.

-

Plant-Pathogen Interactions: Both cZ and tZ can modulate plant immunity. In tobacco, both isomers were shown to suppress symptom development after infection with Pseudomonas syringae, although tZ had a stronger effect in restricting pathogen proliferation.

-

Root Development: While high concentrations of cytokinins generally inhibit primary root growth, the ipt2,9 double mutant in Arabidopsis, which is deficient in cZ production, exhibits a reduced primary root length, suggesting a positive role for cZ in root growth. However, exogenous application of cZ can have a negative impact on primary root growth. This highlights the complex and concentration-dependent role of cZ in root development.

-

Senescence: Like other cytokinins, cZ has been shown to suppress senescence. For instance, it can inhibit senescence induction in maize.

Experimental Protocols

Cytokinin Extraction and Quantification by HPLC-MS/MS

This method is highly sensitive and specific for the quantification of various cytokinin isomers, including cZ.

a. Sample Extraction and Purification:

-

Homogenize 10-50 mg of frozen plant tissue in a modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v).

-

Add a mixture of deuterated internal standards for accurate quantification.

-

Shake the mixture for 1 hour at 4°C and then centrifuge to pellet debris.

-

Collect the supernatant and re-extract the pellet with the same buffer.

-

Combine the supernatants and pass them through a C18 solid-phase extraction (SPE) column to remove interfering compounds.

-

Elute the cytokinins with methanol and evaporate the eluate to dryness.

-

Re-dissolve the sample in a suitable solvent for UPLC-MS/MS analysis.

b. UPLC-MS/MS Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18) is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid, is typically employed.

-

Detection: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection and quantification.

Oat Leaf Senescence Bioassay

This bioassay assesses the ability of cytokinins to delay chlorophyll degradation.

-

Plant Material: Use the primary leaves of 7- to 8-day-old oat seedlings (Avena sativa).

-

Explant Preparation: Cut 1 cm segments from the middle portion of the leaves.

-

Incubation: Float the leaf segments on a solution containing the test cytokinin (cZ or tZ) at various concentrations in the dark. Include a control with no cytokinin.

-

Chlorophyll Extraction: After 3-4 days of incubation, extract chlorophyll from the leaf segments using a solvent such as ethanol or acetone.

-

Quantification: Measure the absorbance of the chlorophyll extract spectrophotometrically at 665 nm.

-

Analysis: Calculate the percentage of chlorophyll retention relative to the initial amount for each concentration.

Amaranthus Betacyanin Synthesis Bioassay

This assay is based on the cytokinin-induced synthesis of the red pigment betacyanin.

-

Seedling Germination: Germinate Amaranthus seeds in the dark for approximately 72 hours.

-

Incubation: Excise the cotyledons and incubate them in a solution containing the test cytokinin at various concentrations in the dark.

-

Betacyanin Extraction: After a set incubation period, extract the betacyanin pigment from the cotyledons.

-

Quantification: Measure the absorbance of the extract spectrophotometrically at 542 nm and correct for background absorbance at 620 nm.

-

Analysis: Plot the amount of betacyanin produced against the cytokinin concentration to determine the EC₅₀.

Visualizing a Generalized Experimental Workflow

References

An In-depth Technical Guide to cis-Zeatin Biosynthesis and Metabolic Pathways in Arabidopsis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biosynthesis, metabolism, and signaling of cis-zeatin (cZ), a naturally occurring cytokinin in Arabidopsis thaliana. It details the distinct molecular pathways, key enzymatic players, and provides relevant quantitative data and experimental methodologies for its study.

Core Concepts: this compound in the Cytokinin Family

Cytokinins are a class of phytohormones that regulate numerous aspects of plant growth and development, including cell division, differentiation, and senescence.[1] While trans-zeatin (tZ) has historically been considered the most active and abundant form, this compound and its derivatives are prevalent in many plant species and play significant roles, particularly under specific developmental stages or stress conditions.[2][3] In Arabidopsis, cZ biosynthesis follows a pathway that is distinct from that of tZ, allowing for independent regulation of these two isomers.[4][5]

The Biosynthetic Pathway of this compound

The primary route for cZ biosynthesis in Arabidopsis is the tRNA degradation pathway. This pathway utilizes isopentenylated tRNA molecules as precursors.

Isoprenoid Precursor Origin

Unlike trans-zeatin, which primarily derives its isoprenoid side chain from the plastidial methylerythritol phosphate (MEP) pathway, the prenyl group of cZ is largely supplied by the cytosolic mevalonate (MVA) pathway. This pathway synthesizes dimethylallyl diphosphate (DMAPP), the donor of the isopentenyl group.

Key Biosynthetic Steps

-

tRNA Prenylation: The initial and crucial step is the isopentenylation of adenine at position 37 (A37) in specific tRNA molecules (those with a UNN anticodon). This reaction is catalyzed by tRNA-isopentenyltransferases (tRNA-IPTs). In Arabidopsis, two enzymes, AtIPT2 and AtIPT9 , located in the cytosol, are responsible for this activity. The product of this step is an isopentenyladenine (iP)-modified tRNA.

-

cis-Hydroxylation: The hydroxylation of the terminal methyl group of the isoprenoid side chain to form the zeatin structure is believed to occur while the moiety is still attached to the tRNA molecule. This results in the formation of cZ-type cytokinins within the tRNA.

-

Release of cZ Nucleotides: The cZ-containing tRNA is subsequently degraded by unknown enzymes, releasing this compound riboside monophosphate (cZRMP) and other cZ-type precursors. The degradation of tRNA, rather than the initial prenylation, is thought to be the rate-limiting step in cZ biosynthesis.

-

Activation to Free Base: The final activation step involves the conversion of cZ nucleotides (e.g., cZRMP) to the biologically active free-base form, cZ. This phosphoribosyl moiety removal is catalyzed by LONELY GUY (LOG) enzymes.

Metabolic Pathways of this compound

The level of active cZ is tightly controlled through several metabolic pathways, including irreversible degradation and reversible or irreversible conjugation.

Degradation by Cytokinin Oxidase/Dehydrogenase (CKX)

The primary catabolic pathway for cytokinins is oxidative degradation catalyzed by Cytokinin Oxidase/Dehydrogenase (CKX) enzymes. This process irreversibly cleaves the N6-side chain, rendering the hormone inactive. In Arabidopsis, several CKX isoforms exist, with AtCKX1 and AtCKX7 showing the highest affinity and preference for this compound as a substrate. This suggests a key role for these specific isoforms in regulating cZ homeostasis.

Conjugation

Conjugation is a common mechanism for inactivating cytokinins, facilitating their transport, or storing them in a readily convertible form.

-

O-Glucosylation: The attachment of a glucose molecule to the hydroxyl group of the zeatin side chain creates an O-glucoside. This is a significant metabolic route for zeatins. While enzymes specific for this compound-O-glucosylation (cZOGTs) have been well-characterized in maize and rice, the specific Arabidopsis enzymes with high preference for cZ are less defined. However, this pathway is known to occur.

-

N-Glucosylation: Glucose can also be attached to the adenine ring at the N7 or N9 positions. This is generally considered an irreversible inactivation step. In Arabidopsis, UGTs such as UGT76C1 and UGT76C2 have been shown to catalyze the N-glucosylation of various cytokinins, including zeatin isomers.

Isomerization

The conversion between cis- and trans-zeatin isomers via a zeatin cis-trans isomerase has been reported in some plant species, such as beans. While this activity has been detected in various plants, the specific enzyme responsible has not been identified in Arabidopsis, and the physiological significance of this interconversion remains a subject of investigation.

Quantitative Data Summary

Quantitative analysis reveals the relative abundance and enzymatic affinities that govern cZ pathways.

| Parameter | Compound/Enzyme | Value/Observation | Organism/Tissue | Reference |

| Endogenous Levels | This compound Riboside (cZR) | Levels show significant variation (10- to 30-fold) across different recombinant inbred lines. | Arabidopsis roots | |

| This compound vs. trans-Zeatin | cZ-type cytokinins are often prevalent during developmental stages associated with limited growth. | Arabidopsis | ||

| This compound vs. trans-Zeatin | Levels of cZ increase during leaf maturation and senescence, while tZ levels are lowest in mature green leaves. | Tobacco | ||

| Enzyme Affinity | AtCKX1 | High affinity for this compound. | Arabidopsis | |

| AtCKX7 | High affinity for this compound. | Arabidopsis | ||

| AHK2 Receptor | Higher affinity for cZ compared to AHK4/CRE1. | Arabidopsis | ||

| AHK3 Receptor | Higher affinity for cZ compared to AHK4/CRE1. | Arabidopsis | ||

| AHK4/CRE1 Receptor | Low or no activity observed with cZ in some assays. | Arabidopsis |

Experimental Protocols

Quantification of this compound and its Metabolites by LC-MS/MS

This protocol outlines a standard method for the extraction, purification, and quantification of endogenous cytokinins from Arabidopsis tissue.

1. Sample Preparation:

-

Harvest plant material (e.g., roots, leaves) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Lyophilize the frozen tissue to dryness and record the dry weight.

-

Homogenize the dried tissue to a fine powder using a ball mill or mortar and pestle.

2. Extraction:

-

Add a pre-chilled (-20°C) extraction solvent (e.g., modified Bieleski buffer: methanol/water/formic acid, 15:4:1, v/v/v) to the powdered tissue.

-

Add a mixture of deuterated cytokinin internal standards to allow for absolute quantification and to account for sample loss during purification.

-

Extract overnight at -20°C with continuous shaking.

-

Centrifuge to pellet debris and collect the supernatant.

3. Purification (Solid-Phase Extraction - SPE):

-

The crude extract is typically purified to remove interfering substances. A common method involves a two-step SPE procedure.

-

Step A (C18 SPE): Condition a C18 cartridge. Load the extract and wash with water. Elute the cytokinins with methanol.

-

Step B (Mixed-Mode Cation Exchange SPE): Condition a mixed-mode cation exchange cartridge. Load the eluate from the C18 step. Wash with methanol and elute the cytokinins with a stronger solution (e.g., 0.35 M NH₄OH in 60% methanol).

-

Evaporate the final eluate to dryness under a vacuum.

4. LC-MS/MS Analysis:

-

Reconstitute the dried residue in a suitable mobile phase (e.g., 5-10% methanol).

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

Chromatography: Separate cytokinin species using a C18 reverse-phase column with a gradient of acetonitrile and water (both typically containing a modifier like formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each cZ metabolite and its corresponding internal standard.

-

Quantification: Calculate the concentration of each metabolite by comparing the peak area ratio of the endogenous compound to its labeled internal standard against a calibration curve.

This compound Signaling Pathway

Although cZ often shows lower activity in bioassays compared to tZ, it can activate the canonical cytokinin signaling pathway in Arabidopsis. This pathway is a multi-step phosphorelay system analogous to bacterial two-component systems.

-

Perception: Cytokinins are perceived by membrane-bound hybrid histidine kinase receptors (AHKs). In Arabidopsis, AHK2 and AHK3 show a higher affinity for cZ than AHK4/CRE1 . Binding of cZ induces autophosphorylation of a conserved histidine residue on the receptor.

-

Phosphorelay: The phosphoryl group is transferred from the AHK receptor to a conserved aspartate residue in its own receiver domain, and then to a conserved histidine on a shuttle protein called a Histidine Phosphotransfer Protein (AHP).

-

Nuclear Translocation: The phosphorylated AHPs translocate from the cytoplasm to the nucleus.

-

Response Regulation: In the nucleus, AHPs transfer the phosphoryl group to Response Regulators (ARRs).

-

Type-B ARRs: Phosphorylation activates Type-B ARRs, which are transcription factors that bind to DNA and induce the expression of cytokinin-responsive genes, including Type-A ARRs.

-

Type-A ARRs: Type-A ARRs are rapidly induced by cytokinin signaling and act as negative regulators, providing a feedback loop to attenuate the signal.

-

References

- 1. Arabidopsis cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Distinct isoprenoid origins of cis- and trans-zeatin biosyntheses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The history and discovery of cis-Zeatin as a plant cytokinin.

An In-depth Technical Guide to the History, Discovery, and Function of cis-Zeatin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a naturally occurring plant cytokinin. It covers the historical context of its discovery, its relationship to the better-known trans-Zeatin, its biological activity, the experimental protocols used in its study, and its role in plant signaling pathways.

The Historical Landscape of Cytokinin Discovery

The journey to identify the chemical factors governing plant cell division began long before the discovery of zeatin. In the early 20th century, scientists like Gottlieb Haberlandt postulated the existence of soluble substances that could stimulate cell proliferation[1][2][3]. This hypothesis gained significant traction through the work of Folke Skoog and his colleagues in the 1940s and 1950s. Their research with tobacco pith callus cultures definitively showed that a combination of auxin and another, yet unknown, factor was essential for sustained cell division[1].

This quest first led to the isolation of kinetin in 1955 by Miller and Skoog's team, a potent cell-division factor derived from autoclaved herring sperm DNA[2]. While highly active, kinetin was not found to be naturally produced in plants. The search for an endogenous plant cytokinin culminated in the early 1960s. Working independently, D.S. Letham and Carlos Miller isolated a powerful cell division-promoting substance from immature corn kernels (Zea mays). Letham named this compound "zeatin" in 1963, marking the first identification of a naturally occurring cytokinin from a plant source. This initially discovered form was trans-Zeatin.

The Emergence of an Isomer: The Discovery of this compound

While trans-Zeatin was established as a primary active cytokinin, a new chapter in the zeatin story began in 1967. Researchers, including R.H. Hall and his colleagues, reported that hydrolysates of soluble RNA (s-RNA) from plant tissues contained a cytokinin-like substance. Using mass spectrometry, Hall identified this compound as the riboside of the cis isomer of zeatin (this compound riboside).

This discovery was significant for two reasons. First, it identified a new, naturally occurring isomer of zeatin. Second, it revealed a distinct biosynthetic origin, suggesting that this compound and its derivatives could be released during the degradation of tRNA, where they exist as modified adenosine residues. The chemical synthesis of this compound was achieved by Leonard et al. in 1971, which enabled direct comparative studies of its biological activity against its trans counterpart.

Early bioassays, particularly the tobacco callus growth assay, established that this compound possessed significantly lower biological activity than trans-Zeatin—in some cases, over 50 times less active. This led to a long-standing view of this compound as a weakly active or inactive byproduct of tRNA metabolism, sparking a debate about its physiological relevance that continues to evolve with new research. While trans-Zeatin is considered the highly active form, recent studies indicate that this compound has distinct physiological roles, particularly in certain plant species or under specific conditions.

Quantitative Comparison of Biological Activity

The biological potency of this compound relative to trans-Zeatin has been evaluated in several classical cytokinin bioassays. trans-Zeatin consistently demonstrates higher activity. The table below summarizes quantitative data from comparative studies.

| Bioassay | Organism/System | Parameter Measured | trans-Zeatin Activity (EC₅₀ or relative) | This compound Activity (EC₅₀ or relative) | trans/cis Activity Ratio | Reference(s) |

| Tobacco Callus Growth | Nicotiana tabacum | Fresh Weight Increase | Highly Active | >50x less active than trans-Zeatin | >50 | |

| Amaranthus Betacyanin | Amaranthus seedlings | Betacyanin Synthesis | EC₅₀ ≈ 1.8 µM | EC₅₀ > 100 µM | >55 | |

| Oat Leaf Senescence | Avena sativa leaves | Chlorophyll Retention | Highly Active | Mildly Active | ~3 - 27 | |

| Rice Root Elongation | Oryza sativa seedlings | Root Length Inhibition | Comparable to this compound | Comparable to trans-Zeatin | ~1 | |

| Arabidopsis Gene Induction | Arabidopsis thaliana | ARR5 Promoter Activity | Highly Active | Requires higher concentration than trans-Z | >1 |

Key Experimental Protocols

The discovery and characterization of this compound relied on the development of robust protocols for its extraction, purification, and biological testing.

Protocol for Extraction and Purification of this compound

This generalized protocol is based on methodologies developed for cytokinin analysis from plant tissues. The use of labeled internal standards is critical for accurate quantification.

-

Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract the powder in a cold solvent, such as 80% methanol or a modified Bieleski buffer (methanol/chloroform/formic acid/water), to halt enzymatic activity.

-

Internal Standards: Add deuterium-labeled cytokinin internal standards (e.g., [2H5]this compound) to the extraction solvent to account for losses during purification and for final quantification by mass spectrometry.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C. Collect the supernatant. Re-extract the pellet and combine the supernatants.

-

Initial Purification (Reversed-Phase Chromatography): Pass the crude extract through a C18 solid-phase extraction (SPE) column to remove chlorophyll, lipids, and other non-polar contaminants.

-

Secondary Purification (Ion-Exchange Chromatography): Further purify the eluate using cation-exchange chromatography (e.g., Dowex 50W) or a combination of diethylaminoethyl (DEAE) cellulose and C18 columns to separate different classes of phytohormones and metabolites.

-

Concentration: Evaporate the purified fraction to dryness under vacuum and re-dissolve in a small volume of the initial mobile phase for analysis.

-

Analysis and Quantification: Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS/MS). Identification is based on retention time and mass-to-charge ratio compared to authentic standards, while quantification is based on the ratio of the endogenous compound to the labeled internal standard.

Protocol for the Tobacco Pith Callus Bioassay

This bioassay was instrumental in the discovery of cytokinins and remains a standard for assessing cytokinin activity.

-

Explant Preparation: Aseptically excise pith tissue cylinders from the stems of tobacco plants (Nicotiana tabacum). Cut the cylinders into uniform discs (e.g., 2-3 mm thick).

-

Media Preparation: Prepare a sterile basal medium, such as Murashige and Skoog (MS) medium, containing mineral salts, vitamins, myo-inositol, and 2-3% sucrose. Solidify the medium with agar (0.8-1.4%).

-

Hormone Supplementation: Critically, supplement the medium with a constant, suboptimal concentration of an auxin (e.g., 2 mg/L of Indole-3-acetic acid (IAA) or 1-Naphthaleneacetic acid (NAA)). Tobacco pith will not proliferate without both auxin and a cytokinin.

-

Test Substance Addition: Create a dilution series of the test substance (this compound) and add each concentration to a separate batch of the auxin-containing medium before solidification. A control medium should contain only auxin.

-

Incubation: Place one explant onto the surface of the solidified medium in each culture vessel. Incubate the cultures in a controlled environment, typically at 25±2°C in darkness, for 3 to 5 weeks.

-

Quantification: After the incubation period, measure the increase in fresh weight of the resulting callus tissue. Cytokinin activity is proportional to the yield of callus growth at a given concentration.

Visualization of Workflows and Pathways

Experimental Workflow for Cytokinin Identification

The following diagram illustrates the logical flow of the experimental process from plant sample to final analysis.

References

Cis-Zeatin: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-Zeatin, a naturally occurring cytokinin, plays a crucial role in the regulation of plant growth and development. Though often considered less biologically active than its trans-isomer, recent research has highlighted its significance, particularly in stress responses. This technical guide provides an in-depth analysis of the molecular structure and chemical properties of this compound, offering valuable data for researchers in agricultural biotechnology, plant science, and drug development. The guide details experimental protocols for its extraction, quantification, and bioactivity assessment, and visualizes its metabolic and signaling pathways to facilitate a deeper understanding of its function.

Molecular Structure of this compound

This compound is an adenine-derivative cytokinin characterized by an isoprenoid side chain attached at the N6 position of the purine ring. The defining feature of its stereochemistry is the cis configuration of the double bond within this side chain.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (2Z)-2-methyl-4-(9H-purin-6-ylamino)but-2-en-1-ol[1][2] |

| Synonyms | (Z)-Zeatin, cZ, 6-(4-Hydroxy-3-methyl-cis-2-butenylamino)purine[1][3] |

| CAS Number | 32771-64-5[1] |

| Chemical Formula | C₁₀H₁₃N₅O |

| Molecular Weight | 219.24 g/mol |

Chemical Properties of this compound

The chemical properties of this compound are fundamental to its biological activity, influencing its solubility, stability, and interaction with cellular components.

Solubility and Stability

Quantitative data regarding the solubility and stability of this compound is crucial for its effective use in experimental settings.

| Property | Value | Conditions |

| Solubility | Soluble | DMSO, Methanol |

| Sparingly Soluble | Aqueous Buffers | |

| 10 mg/mL | Glacial Acetic Acid | |

| Stability | ≥ 4 years | Solid form at -20°C |

Note: For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer.

Biosynthesis and Metabolism of this compound

This compound is synthesized in plants primarily through the tRNA degradation pathway. Its metabolism involves several enzymatic modifications that regulate its activity and concentration.

Biosynthesis Pathway

The biosynthesis of this compound initiates with the prenylation of adenine residues in specific tRNA molecules by tRNA-isopentenyltransferases (tRNA-IPTs). The subsequent degradation of these modified tRNAs releases this compound precursors.

References

Endogenous Levels of cis-Zeatin in Plant Tissues: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the endogenous levels of cis-Zeatin (cZ), a naturally occurring cytokinin, across various plant tissues. Historically considered less active than its trans-isomer, recent research has highlighted the significant physiological roles of this compound in plant growth, development, and stress responses. This document summarizes quantitative data, details established experimental protocols for cZ quantification, and visualizes the key metabolic and signaling pathways.

Data Presentation: Quantitative Levels of this compound and its Derivatives

The concentration of this compound and its related compounds can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables consolidate quantitative data from studies on key model organisms.

Table 1: Endogenous this compound and its Derivatives in Maize (Zea mays) Tissues

| Tissue | Cytokinin | Concentration (pmol/g fresh weight) | Reference |

| Roots | This compound | Major component | [1][2] |

| This compound Riboside | Present | [1] | |

| This compound-O-glucoside | Present | [1] | |

| Stems | This compound | Major component | [1] |

| This compound Riboside | Present | ||

| This compound-O-glucoside | Present | ||

| Leaves | This compound | Present | |

| This compound Riboside | Present | ||

| Unfertilized Cobs | This compound | Present | |

| This compound Riboside | Present | ||

| Kernels (14 DAP) | This compound | 0.28 ± 0.04 | |

| This compound Riboside | 1.15 ± 0.12 | ||

| This compound-O-glucoside | 0.35 ± 0.03 | ||

| This compound Riboside-O-glucoside | 10.8 ± 1.2 |

DAP: Days After Pollination

Table 2: Endogenous this compound Type Cytokinins in Rice (Oryza sativa) Tissues

| Tissue | Cytokinin Type | Concentration (pmol/g fresh weight) | Reference |

| Shoots (14-day-old) | This compound type | ~ 1.5 | |

| Roots (14-day-old) | This compound type | ~ 0.5 | |

| Shoots (cZOGT1 Overexpressor) | This compound-O-glucoside | Significantly Increased | |

| Roots (cZOGT1 Overexpressor) | This compound-O-glucoside | Significantly Increased |

Table 3: Endogenous this compound in Tobacco (Nicotiana tabacum) Leaves Following Pathogen Inoculation

| Treatment | Time (hours) | This compound Concentration (ng/g fresh weight) | Reference |

| Control | 0 | 8.44 ± 5.12 | |

| NaOH | 24 | 1.61 ± 0.84 | |

| This compound application | 24 | 372.64 ± 147.21 |

Experimental Protocols: Quantification of this compound

The accurate quantification of endogenous this compound from plant tissues is a multi-step process that requires precise sample preparation, extraction, purification, and analysis. The most widely accepted and reliable method is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation and Extraction

A robust sample preparation protocol is essential for accurate cytokinin analysis due to their low concentrations in plant tissues.

-

Materials:

-

Plant tissue (50-100 mg fresh weight)

-

Liquid nitrogen

-

Modified Bieleski solvent (methanol:formic acid:water, 15:1:4, v/v/v)

-

Deuterium-labeled cytokinin internal standards

-

Centrifuge

-

-

Procedure:

-

Harvesting and Freezing: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Homogenization: Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Extraction: To the powdered tissue, add 1 mL of pre-chilled (-20°C) modified Bieleski solvent containing a known quantity of deuterium-labeled internal standards. Vortex thoroughly and incubate at -20°C for at least one hour, with intermittent vortexing.

-

Centrifugation: Centrifuge the mixture at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Re-extraction: Re-extract the pellet with an additional 0.5 mL of the extraction solvent, centrifuge, and pool the supernatants to maximize recovery.

-

Purification by Solid-Phase Extraction (SPE)

-

Materials:

-

Oasis MCX SPE columns

-

1% Acetic acid

-

Methanol

-

0.35 M NH₄OH in 60% (v/v) methanol

-

Nitrogen evaporator or centrifugal vacuum concentrator

-

-

Procedure:

-

Column Conditioning: Condition an Oasis MCX SPE column by washing with 1 mL of methanol, followed by 1 mL of 1% acetic acid.

-

Sample Loading: Dilute the pooled supernatant with 1% acetic acid to a final volume of 5 mL and load it onto the conditioned SPE column.

-

Washing: Wash the column sequentially with 1 mL of 1% acetic acid and then 1 mL of methanol to remove interfering substances.

-

Elution: Elute the cytokinins with 2 mL of 0.35 M NH₄OH in 60% (v/v) methanol.

-

Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.

-

UPLC-MS/MS Analysis

-

Materials:

-

Reconstitution solvent (e.g., 10% methanol or 5% acetonitrile)

-

UPLC system coupled with a tandem mass spectrometer (e.g., UPLC-ESI-MS/MS)

-

C18 reversed-phase column

-

-

Procedure:

-

Reconstitution: Reconstitute the dried sample in a small volume (e.g., 50-100 µL) of the reconstitution solvent.

-

Injection and Separation: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system. Separation is typically achieved on a C18 column using a gradient of an aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., 0.1% formic acid in methanol or acetonitrile).

-

Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions are monitored for each cytokinin and its corresponding labeled internal standard for accurate quantification and confirmation.

-

Mandatory Visualizations

Diagram 1: this compound Biosynthesis and Signaling Pathway

Caption: Overview of this compound biosynthesis via tRNA degradation and the subsequent signaling cascade.

Diagram 2: Experimental Workflow for this compound Quantification

Caption: Step-by-step workflow for the quantification of endogenous this compound.

References

The Role of cis-Zeatin in Plant Responses to Abiotic Stress: A Technical Guide

An in-depth exploration of the molecular mechanisms, physiological effects, and experimental methodologies related to cis-Zeatin's function in enhancing plant resilience to environmental challenges.

Introduction

This compound (cZ), a naturally occurring cytokinin, has long been considered a less active counterpart to its trans-isomer. However, a growing body of evidence highlights its significant accumulation in plants under various abiotic stresses, including drought, salinity, and extreme temperatures, suggesting a crucial role in stress adaptation and tolerance.[1][2][3] This technical guide provides a comprehensive overview of the involvement of cZ in plant responses to abiotic stress, targeting researchers, scientists, and professionals in drug development. We delve into the quantitative effects of cZ, detailed experimental protocols for its analysis, and the intricate signaling pathways that mediate its protective functions.

Quantitative Impact of this compound on Abiotic Stress Tolerance

Exogenous application of cZ has been shown to mitigate the negative impacts of various abiotic stressors on plant growth and physiology. The following tables summarize key quantitative data from studies on maize, a crop where cZ is highly abundant.[3][4]

Table 1: Effect of this compound Seed Soaking on Maize Growth and Yield Components under Salinity Stress

| Treatment | Plant Grain Yield ( g/plant ) | 100-Grain Weight (g) |

| 0 mM NaCl (Control) | ||

| Control | 150.3 | 28.5 |

| This compound (50 µM) | 165.8 (+10.3%) | 31.2 (+9.5%) |

| 75 mM NaCl | ||

| Control | 112.7 | 22.8 |

| This compound (50 µM) | 135.4 (+20.1%) | 26.7 (+17.1%) |

| 150 mM NaCl | ||

| Control | 85.2 | 18.3 |

| This compound (50 µM) | 108.9 (+27.8%) | 22.1 (+20.8%) |

Table 2: Effect of this compound Seed Soaking on Photosynthetic Pigments in Maize under Salinity Stress

| Treatment | Total Chlorophyll (mg/g FW) | Carotenoids (mg/g FW) |

| 0 mM NaCl (Control) | ||

| Control | 2.15 | 0.48 |

| This compound (50 µM) | 2.38 (+10.7%) | 0.53 (+10.4%) |

| 75 mM NaCl | ||

| Control | 1.78 | 0.39 |

| This compound (50 µM) | 2.05 (+15.2%) | 0.45 (+15.4%) |

| 150 mM NaCl | ||

| Control | 1.42 | 0.31 |

| This compound (50 µM) | 1.76 (+23.9%) | 0.38 (+22.6%) |

Table 3: Effect of this compound Seed Soaking on Antioxidant Enzyme Activity in Maize under Salinity Stress

| Treatment | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) |

| 0 mM NaCl (Control) | ||

| Control | 125.4 | 35.2 |

| This compound (50 µM) | 138.9 (+10.8%) | 38.9 (+10.5%) |

| 75 mM NaCl | ||

| Control | 158.7 | 42.8 |

| This compound (50 µM) | 182.5 (+15.0%) | 49.3 (+15.2%) |

| 150 mM NaCl | ||

| Control | 185.2 | 50.1 |

| This compound (50 µM) | 215.8 (+16.5%) | 58.7 (+17.2%) |

This compound Signaling in Abiotic Stress Response

Under abiotic stress, cZ accumulation triggers a signaling cascade that ultimately leads to the activation of stress-responsive genes. While the complete pathway is still under investigation, key components have been identified.

Crosstalk with Abscisic Acid (ABA) Signaling

The protective effects of cZ are also mediated through intricate crosstalk with other phytohormone signaling pathways, most notably with abscisic acid (ABA), a key regulator of abiotic stress responses. Under drought conditions, ABA signaling is crucial for inducing stomatal closure to conserve water.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of cZ's role in abiotic stress.

Protocol 1: Quantification of this compound by UPLC-ESI-MS/MS

This protocol is adapted for the sensitive detection of cytokinins in plant tissues.

1. Sample Preparation and Extraction: a. Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Add 1 mL of pre-chilled (-20°C) modified Bieleski solvent (methanol:water:formic acid, 15:4:1, v/v/v) containing deuterium-labeled internal standards. d. Vortex thoroughly and incubate at -20°C for 1 hour. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup: a. Pass the supernatant through a C18 SPE column to remove interfering compounds. b. Wash the column with a suitable solvent to remove impurities. c. Elute the cytokinins with methanol. d. Evaporate the eluate to dryness under a stream of nitrogen. e. Reconstitute the sample in a solvent suitable for UPLC-MS/MS analysis.

3. UPLC-ESI-MS/MS Analysis: a. Inject the sample into a UPLC system coupled with an electrospray ionization tandem mass spectrometer. b. Separate the cytokinins using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid). c. Detect and quantify cZ and other cytokinins using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.

References

Unraveling the Enigma of cis-Zeatin: A Technical Guide to its Physiological Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Zeatin, a naturally occurring cytokinin, has long been considered the less active isomer of the well-studied trans-zeatin. However, emerging research has illuminated its significant and distinct roles in plant physiology, stress response, and development. This technical guide provides a comprehensive overview of the physiological effects of exogenously applied this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of plant science, agriculture, and drug development.

Quantitative Analysis of this compound Bioactivity

The biological activity of this compound has been quantified in several classical cytokinin bioassays. The following tables summarize the effective concentrations (EC₅₀) of this compound in comparison to its more active isomer, trans-zeatin, providing a clear quantitative perspective on its potency.

Table 1: Comparative Bioactivity of this compound and trans-Zeatin in Various Plant Bioassays

| Bioassay | Plant Species/Tissue | Parameter Measured | This compound EC₅₀ (µM) | trans-Zeatin EC₅₀ (µM) | Reference |

| Oat Leaf Senescence | Avena sativa | Chlorophyll Retention | >10 | ~0.2 | [1] |

| Tobacco Callus Growth | Nicotiana tabacum 'W-38' | Fresh Weight Increase | ~5 | ~0.05 | [1][2] |

| Amaranthus Betacyanin Synthesis | Amaranthus caudatus | Betacyanin Content | >100 | 1.8 | [1][3] |

| Root Elongation Inhibition (Arabidopsis) | Arabidopsis thaliana | Primary Root Length | >1 | ~0.01 | |

| Root Elongation Inhibition (Rice) | Oryza sativa | Seminal Root Length | ~0.1 | ~0.1 |

Table 2: Induction of Cytokinin-Responsive Genes by this compound

| Gene | Plant Species | Fold Induction (this compound) | Fold Induction (trans-Zeatin) | Concentration (nM) | Time (min) | Reference |

| OsRR1 | Oryza sativa | ~4 | ~5 | 100 | 15 | |

| OsRR2 | Oryza sativa | ~3.5 | ~4 | 100 | 15 | |

| OsRR6 | Oryza sativa | ~6 | ~7 | 100 | 15 | |

| OsRR9/10 | Oryza sativa | ~3 | ~3.5 | 100 | 15 | |

| ARR5 (ARR5::GUS) | Arabidopsis thaliana | Significant induction | Stronger induction | 1000 | 960 |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments used to assess the physiological effects of this compound.

Tobacco Callus Bioassay for Cytokinin Activity

This bioassay is a classical method to determine the cell division-promoting activity of cytokinins.

Principle: The growth of cytokinin-dependent tobacco callus is proportional to the concentration of cytokinins in the culture medium.

Protocol:

-

Plant Material: Use established cytokinin-dependent tobacco callus lines (e.g., Nicotiana tabacum cv. Wisconsin No. 38).

-

Culture Medium: Prepare Murashige and Skoog (MS) basal medium supplemented with sucrose (30 g/L), myo-inositol (100 mg/L), thiamine-HCl (0.4 mg/L), and an auxin like indole-3-acetic acid (IAA) at a constant concentration (e.g., 2 mg/L). Solidify the medium with agar (8 g/L).

-

Hormone Application: Add filter-sterilized this compound or other cytokinins to the autoclaved and cooled medium at various concentrations (e.g., 0.01 to 10 µM).

-

Inoculation: Inoculate the medium with pre-weighed callus pieces (e.g., 50-100 mg) under sterile conditions.

-

Incubation: Incubate the cultures in the dark at 25 ± 2°C for 4-5 weeks.

-

Data Collection: After the incubation period, determine the fresh weight of the callus.

-

Analysis: Plot the mean fresh weight against the logarithm of the cytokinin concentration to determine the EC₅₀ value.

Oat Leaf Senescence Bioassay

This bioassay measures the ability of cytokinins to delay senescence, a process characterized by chlorophyll degradation.

Principle: Cytokinins delay the degradation of chlorophyll in detached leaf segments, and the amount of retained chlorophyll is proportional to the cytokinin concentration.

Protocol:

-

Plant Material: Use the first leaves of 7- to 8-day-old oat seedlings (Avena sativa) grown in the dark.

-

Leaf Preparation: Cut 1 cm segments from the middle of the leaves.

-

Incubation: Float the leaf segments on solutions of this compound or other cytokinins at various concentrations in petri dishes. Use a control with only the solvent (e.g., water or a low concentration of ethanol).

-

Dark Treatment: Keep the petri dishes in the dark at room temperature for 3-4 days to induce senescence.

-

Chlorophyll Extraction: Extract chlorophyll from the leaf segments using a suitable solvent (e.g., 80% ethanol or acetone).

-

Quantification: Measure the absorbance of the chlorophyll extract spectrophotometrically at 665 nm.

-

Analysis: Express the results as a percentage of the initial chlorophyll content or compare with the control. Plot the chlorophyll content against the cytokinin concentration to determine the EC₅₀ value.

ARR5::GUS Reporter Gene Assay for Cytokinin Response

This in vivo assay utilizes a transgenic plant line expressing the β-glucuronidase (GUS) reporter gene under the control of the cytokinin-responsive ARR5 promoter.

Principle: The binding of active cytokinins to their receptors initiates a signaling cascade that leads to the expression of the ARR5 gene. The resulting GUS activity can be visualized and quantified.

Protocol:

-

Plant Material: Use transgenic Arabidopsis thaliana seedlings carrying the ARR5::GUS construct.

-

Treatment: Germinate and grow seedlings on agar plates or in liquid culture containing various concentrations of this compound.

-

Incubation: Incubate the seedlings for a specific period (e.g., 6 to 24 hours).

-

GUS Staining (Histochemical Analysis):

-

Immerse the seedlings in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

-

Incubate at 37°C until a blue color develops.

-

Remove chlorophyll by washing with ethanol.

-

Visualize the staining pattern under a microscope.

-

-

GUS Assay (Fluorometric Quantification):

-

Homogenize the plant tissue in an extraction buffer.

-

Centrifuge to collect the supernatant.

-

Add the protein extract to an assay buffer containing the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG).

-

Measure the fluorescence of the product, 4-methylumbelliferone (MU), using a fluorometer.

-

Quantify the protein content of the extract to normalize GUS activity.

-

LC-MS/MS Analysis of Endogenous and Exogenous this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of cytokinins.

Principle: Cytokinins are extracted from plant tissues, separated by liquid chromatography, and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Workflow:

-

Sample Preparation:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract with a cold solvent, typically a mixture of methanol, water, and formic acid.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₄]-cis-zeatin) to each sample for accurate quantification.

-

-

Purification:

-

Purify the extract using solid-phase extraction (SPE) to remove interfering compounds. C18 and mixed-mode cation exchange cartridges are commonly used.

-

-

LC Separation:

-

Inject the purified sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Separate the different cytokinin species using a C18 reversed-phase column with a gradient of an acidic aqueous mobile phase and an organic solvent like acetonitrile or methanol.

-

-

MS/MS Detection:

-

Introduce the eluent from the LC into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select the precursor ion of this compound and its specific product ions for detection and quantification.

-

-

Data Analysis:

-

Quantify the amount of endogenous this compound by comparing the peak area of the analyte to that of the internal standard.

-

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the physiological effects of this compound is crucial. The following diagrams, generated using the DOT language, illustrate the cytokinin signaling pathway and a typical experimental workflow for studying this compound's effects.

Caption: The cytokinin signaling pathway initiated by this compound binding.

Caption: A generalized experimental workflow for studying this compound effects.

Conclusion

While historically overshadowed by its trans-isomer, this compound is now recognized as a cytokinin with distinct and physiologically relevant functions. Its role in plant development, particularly under stress conditions, and its comparable activity to trans-zeatin in certain species like rice, underscore the importance of its continued investigation. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a solid foundation for researchers and professionals to explore the multifaceted effects of this compound. Further research into its specific interactions with signaling components and its potential applications in agriculture and beyond will undoubtedly unveil new dimensions of cytokinin biology.

References

Unraveling the Transcriptomic Landscape: A Technical Guide to Gene Expression Profiles Following cis-Zeatin Treatment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced differences in gene expression profiles elicited by cis-Zeatin (cZ), a naturally occurring cytokinin. While historically considered less active than its trans-isomer (trans-Zeatin or tZ), recent research has illuminated the distinct and significant physiological roles of cZ, driven by its unique impact on the transcriptome. This document provides a comprehensive overview of the key gene expression changes, detailed experimental protocols for their study, and visual representations of the underlying molecular pathways.

Quantitative Analysis of Gene Expression Changes

Treatment with this compound leads to the differential expression of a suite of genes, primarily those involved in cytokinin signaling and response. The following tables summarize the key quantitative data from studies investigating the transcriptomic effects of cZ treatment.

Table 1: Upregulation of Type-A Response Regulator (OsRR) Genes in Rice (Oryza sativa) Roots after this compound Treatment

| Gene | Treatment Concentration | Time Point | Change in mRNA Level |

| OsRR1 | 100 nM | 15 min | Significantly Increased |

| OsRR2 | 100 nM | 15 min | Significantly Increased |

| OsRR6 | 100 nM | 15 min | Significantly Increased |

| OsRR9/10 | 100 nM | 15 min | Significantly Increased |

Data synthesized from studies demonstrating that this compound up-regulates cytokinin-inducible genes in rice with activity comparable to trans-Zeatin.[1][2][3]

Table 2: Comparative Activity of this compound and trans-Zeatin on Gene Expression

| Gene/Process | Organism | Observation |

| Cytokinin-inducible genes | Rice (Oryza sativa) | cZ activity is comparable to tZ in up-regulating these genes.[1][2] |

| Specific gene sets | General | Transcriptomic studies indicate that cZ modifies the expression of specific genes, distinct from tZ. |

| Cell division genes | General | tZ appears to inhibit cell division genes, while cZ positively regulates cell growth. |

Experimental Protocols

The investigation of gene expression profiles following this compound treatment employs a range of molecular biology techniques. Below are detailed methodologies for the key experiments cited.

Plant Material and this compound Treatment

-

Plant Species: Rice (Oryza sativa) or Arabidopsis thaliana are commonly used model organisms.

-

Growth Conditions: Seedlings are typically grown hydroponically or on a solid medium (e.g., Murashige and Skoog) under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 25°C).

-

Treatment: For gene expression analysis, seedlings are treated with a specific concentration of this compound (e.g., 100 nM) dissolved in a suitable solvent (e.g., DMSO). Control plants are treated with the solvent alone. Samples are collected at various time points after treatment (e.g., 0, 15, 30, 60 minutes).

RNA Extraction and Quantification

-

RNA Isolation: Total RNA is extracted from the collected plant tissues (e.g., roots, shoots) using a commercial RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

-

RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis or a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

Quantitative Real-Time PCR (qRT-PCR)

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.

-

Primer Design: Gene-specific primers are designed for the target genes (e.g., OsRR1, OsRR2) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

-

PCR Reaction: The qRT-PCR is performed using a SYBR Green-based master mix on a real-time PCR system. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

RNA Sequencing (RNA-Seq)

-

Library Preparation: An RNA-seq library is constructed from the total RNA. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: The raw sequencing reads are first quality-controlled and trimmed. The reads are then mapped to the reference genome of the organism. The number of reads mapping to each gene is counted, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to this compound treatment.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound's effect on gene expression.

References

- 1. Cytokinin Activity of this compound and Phenotypic Alterations Induced by Overexpression of Putative this compound-O-glucosyltransferase in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytokinin activity of this compound and phenotypic alterations induced by overexpression of putative this compound-O-glucosyltransferase in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of cis-Zeatin from Plant Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Zeatin, a naturally occurring cytokinin, plays a crucial role in plant growth and development, including cell division, differentiation, and senescence.[1][2][3] Its accurate quantification in plant tissues is essential for understanding plant physiology and for various applications in agriculture and drug development.[4][5] This document provides a detailed protocol for the extraction and purification of this compound from plant samples, optimized for subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Experimental Workflow Overview

The overall workflow for the extraction and purification of this compound involves several key stages, beginning with sample homogenization, followed by liquid-liquid or solid-phase extraction to remove interfering substances, and culminating in purification and analysis.

Caption: Workflow for this compound extraction and purification.

Detailed Experimental Protocols

Sample Preparation and Homogenization

This initial step is critical for releasing cytokinins from the plant matrix.

Materials:

-

Plant tissue (e.g., leaves, roots, kernels)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer (e.g., modified Bieleski buffer: 60% methanol, 25% chloroform, 10% formic acid, 5% water)

-

Centrifuge

Protocol:

-

Freeze fresh plant tissue (1-5 mg) in liquid nitrogen immediately after harvesting to quench metabolic processes.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a centrifuge tube and add 10 mL of ice-cold extraction buffer per gram of fresh weight.

-

Homogenize the sample thoroughly using a vortex mixer or sonicator.

-

Incubate the homogenate for 2 hours at -20°C to ensure complete extraction.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cytokinins, for further purification.

Solid-Phase Extraction (SPE) for Purification

SPE is a widely used technique for purifying and concentrating cytokinins from crude plant extracts. Mixed-mode sorbents that combine reversed-phase and cation-exchange mechanisms are particularly effective.

Materials:

-

SPE cartridges (e.g., Oasis MCX)

-

SPE manifold

-

Methanol

-

Formic acid

-

Ammonium hydroxide

Protocol:

-

Condition the SPE cartridge: Sequentially wash the cartridge with 5 mL of methanol followed by 5 mL of 1 M formic acid.

-

Load the sample: Apply the supernatant from the previous step onto the conditioned SPE cartridge.

-

Wash the cartridge:

-

Wash with 5 mL of 1 M formic acid to remove acidic compounds.

-

Wash with 5 mL of methanol to remove non-polar interfering compounds.

-

-

Elute the cytokinins: Elute the cytokinin fraction with 5 mL of 0.35 M ammonium hydroxide in 60% methanol.

-

Dry the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

Quantitative Data Summary

The choice of SPE sorbent and analytical method significantly impacts the recovery and sensitivity of this compound detection.

| SPE Sorbent Type | Retention Mechanism | Average Recovery Rate (%) | Key Advantages |

| Oasis MCX | Mixed-Mode (Reversed-Phase & Strong Cation-Exchange) | ~90% | High purity eluates; effective removal of UV-absorbing contaminants. |

| Polymer Cation Exchange (PCX) | Strong Cation-Exchange | 60.2% - 125.4% | Good recovery for a broad range of cytokinins. |

| Multi-layered Micro-SPE (StageTip) | Mixed-Mode (Reversed-Phase & Cation-Exchange) | >80% (for 1-5 mg fresh weight) | Suitable for small sample amounts. |

| Analytical Method | Limit of Detection (LOD) | Linearity (R²) | Key Features |

| LC-MS/MS | 0.18 to 3.65 pg/mL | >0.9975 | High sensitivity and specificity for accurate quantification. |

| ELISA | 0.01 to 10 pmol/50 µl | - | High-throughput screening, but may have cross-reactivity. |

| HPLC-UV | - | - | Lower sensitivity compared to MS, susceptible to interference. |

HPLC-MS/MS Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of cytokinins.

Instrumentation and Conditions:

-

HPLC System: UHPLC system (e.g., Agilent 1290 Infinity II)

-

Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size)

-

Mobile Phase A: 10 mM formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A linear gradient from 5% to 50% B over 15 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+)

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Protocol:

-

Reconstitute the dried eluate from the SPE step in 100 µL of the initial mobile phase (5% acetonitrile in 10 mM formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter.

-

Inject the sample into the HPLC-MS/MS system.

-

Identify and quantify this compound based on its retention time and specific MRM transitions, using a standard curve prepared with a pure this compound standard.

Signaling Pathway and Logical Relationships

The extraction and purification protocol follows a logical progression from crude extract to a purified sample suitable for sensitive analysis.

Caption: Logical flow of the purification process.

Conclusion

This protocol provides a robust and reliable method for the extraction and purification of this compound from plant samples. The use of solid-phase extraction with mixed-mode sorbents ensures high recovery and sample purity, while HPLC-MS/MS analysis allows for accurate and sensitive quantification. Adherence to this protocol will enable researchers to obtain high-quality data for their studies in plant science and related fields.

References

- 1. O-Glucosylation of this compound in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of this compound-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Zeatin Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. Monolithic molecularly imprinted solid-phase extraction for the selective determination of trace cytokinins in plant samples with liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Accurate Quantification of cis-Zeatin by LC-MS/MS

Introduction

Zeatin is a cytokinin, a class of plant hormones that plays a crucial role in regulating various aspects of plant growth and development, including cell division, differentiation, and senescence. Zeatin exists in two isomeric forms: the highly active trans-Zeatin (tZ) and the less active cis-Zeatin (cZ). While initially considered a minor cytokinin, recent studies have highlighted the physiological significance of this compound and its derivatives in plant responses to both biotic and abiotic stresses. Accurate quantification of cZ is therefore essential for understanding its biological functions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its exceptional sensitivity, selectivity, and accuracy. This application note provides a detailed protocol for the robust and accurate quantification of this compound in plant tissues using LC-MS/MS.

Principle of the Method

This method employs a solid-phase extraction (SPE) procedure to isolate and purify cytokinins from a homogenized plant tissue sample. An internal standard (IS), such as a deuterium-labeled this compound ([²H₅]cZ), is added at the beginning of the sample preparation to correct for matrix effects and variations during the extraction process. The purified extract is then injected into a liquid chromatography system, where this compound is separated from other matrix components on a C18 reversed-phase column. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from known standards.

Experimental Workflow

Caption: Workflow for this compound quantification by LC-MS/MS.

Materials and Reagents

-

Standards: this compound (cZ) and [²H₅]this compound ([²H₅]cZ) analytical standards (Sigma-Aldrich or equivalent).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O), all LC-MS grade.

-

Additives: Formic acid (FA) and Ammonium hydroxide (NH₄OH), Optima™ LC/MS grade.

-

Extraction Buffer: Bieleski buffer (60% MeOH, 25% H₂O, 10% Chloroform, 5% Formic Acid).

-

SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) cartridges (Waters).

-

Equipment: Homogenizer, refrigerated centrifuge, nitrogen evaporator, analytical balance, vortex mixer.

Experimental Protocols

1. Preparation of Standards and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of cZ and [²H₅]cZ in 100% MeOH.

-

Working Standard Solutions: Serially dilute the cZ stock solution with an initial mobile phase (e.g., 5% ACN in H₂O with 0.1% FA) to prepare calibration standards ranging from 0.1 to 100 ng/mL.

-

Internal Standard Working Solution: Dilute the [²H₅]cZ stock solution to a final concentration of 50 ng/mL in the initial mobile phase.

-

Calibration Curve Standards: Spike 90 µL of each working standard solution with 10 µL of the internal standard working solution.

2. Sample Preparation (from Plant Tissue)

-

Homogenization: Weigh approximately 100 mg of fresh plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

Internal Standard Spiking: Add 10 µL of the [²H₅]cZ internal standard working solution (50 ng/mL) to the powdered sample.

-

Extraction: Add 1 mL of pre-chilled (-20°C) Bieleski buffer. Vortex thoroughly for 1 minute and incubate at -20°C for 1 hour.

-

Centrifugation: Centrifuge the extract at 15,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

-

SPE Cartridge Conditioning: Condition an Oasis MCX cartridge by sequentially passing 2 mL of MeOH and 2 mL of H₂O.

-

Sample Loading: Load the supernatant onto the conditioned MCX cartridge.

-

Washing: Wash the cartridge with 2 mL of 0.1 M formic acid to remove interfering acidic compounds.

-

Elution: Elute the cytokinins with 2 mL of 0.35 M NH₄OH in 60% MeOH.

-

Evaporation: Dry the eluate completely under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (5% ACN in H₂O with 0.1% FA), vortex, and transfer to an LC vial for analysis.

LC-MS/MS System and Conditions

The following table outlines the typical parameters for an LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled with a Sciex 6500+ QTRAP®).

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

|---|---|

| Liquid Chromatography | |

| Column | Reversed-phase C18 (e.g., ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| LC Gradient | |

| 0.0 - 1.0 min | 5% B |

| 1.0 - 8.0 min | 5% to 60% B |

| 8.0 - 8.1 min | 60% to 95% B |

| 8.1 - 10.0 min | 95% B |

| 10.1 - 12.0 min | 5% B (Re-equilibration) |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Dwell Time | 50 ms |

Data and Results

MRM Transitions

The selection of specific precursor-to-product ion transitions is critical for the selective detection of this compound. The protonated molecule [M+H]⁺ is typically selected as the precursor ion.

Table 2: MRM Transitions for this compound and its Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

|---|---|---|---|---|

| This compound (Quantifier) | 220.1 | 136.1 | 60 | 25 |

| This compound (Qualifier) | 220.1 | 202.1 | 60 | 18 |

| [²H₅]this compound (IS) | 225.1 | 136.1 | 60 | 25 |

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio (cZ / [²H₅]cZ) against the concentration of the calibration standards. The method should demonstrate excellent linearity over the desired concentration range.

Table 3: Example Calibration Curve Data

| Concentration (ng/mL) | cZ Peak Area | [²H₅]cZ Peak Area | Area Ratio (cZ / IS) |

|---|---|---|---|

| 0.1 | 1,520 | 75,100 | 0.020 |

| 0.5 | 7,850 | 76,200 | 0.103 |

| 1.0 | 15,900 | 75,800 | 0.210 |

| 5.0 | 81,200 | 76,500 | 1.061 |

| 10.0 | 165,300 | 75,900 | 2.178 |

| 50.0 | 830,100 | 76,100 | 10.908 |

| 100.0 | 1,685,000 | 75,500 | 22.318 |

| Linearity (R²) | \multicolumn{3}{c|}{> 0.998 } |

Cytokinin Signaling Pathway